

synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid from o-aminophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

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An In-Depth Technical Guide to the Synthesis of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid** from o-Aminophenol

Abstract

This guide provides a comprehensive technical overview of the synthesis of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** (CAS No. 96-93-5), a vital intermediate in the dyestuff industry. The synthesis is a two-step electrophilic aromatic substitution process commencing from o-aminophenol. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, also known as 6-nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is an aromatic compound of significant industrial value.^{[1][2][3]} Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a versatile precursor for the synthesis of a wide range of azo dyes and pigments.^{[1][2]} The quality and purity of this intermediate directly influence the final characteristics of the dye, including its shade, solubility, and fastness.^[1]

The synthetic strategy from o-aminophenol is an efficient and widely adopted industrial method. It involves a sequential sulfonation followed by a regioselective nitration. This approach avoids the use of harsh traditional reduction methods, such as iron powder reduction, resulting in a cleaner process with high yield and product quality.^[4] This guide provides an authoritative walkthrough of this synthesis, grounded in established chemical principles and validated protocols.

Reaction Mechanism and Theoretical Rationale

The conversion of o-aminophenol to **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** proceeds via a two-step electrophilic aromatic substitution (EAS) pathway. Understanding the directing effects of the substituents on the aromatic ring is paramount to comprehending the reaction's regioselectivity.

Step 1: Sulfonation of o-Aminophenol

The initial step is the sulfonation of o-aminophenol to produce the intermediate, 2-aminophenol-4-sulfonic acid.

- Mechanism: This reaction is a classic electrophilic aromatic substitution.^[5] In concentrated sulfuric acid, the active electrophile is sulfur trioxide (SO_3) or its protonated form.^{[5][6]} The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.^{[6][7]}
- Causality of Regioselectivity: The o-aminophenol ring possesses two powerful activating, ortho-, para-directing groups: the hydroxyl (-OH) and amino (-NH₂) groups. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The para position (C4) relative to the hydroxyl group is the most sterically accessible and electronically favorable site for the bulky sulfonic acid group (-SO₃H). Therefore, sulfonation occurs predominantly at this position to yield 2-aminophenol-4-sulfonic acid.

Step 2: Nitration of 2-Aminophenol-4-sulfonic acid

The second step involves the nitration of the sulfonic acid intermediate.

- Mechanism: The reaction requires a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO_2^+).^[8] The aromatic ring of the intermediate then attacks the nitronium ion, again proceeding through a sigma complex, to introduce the nitro group.^[8]
- Causality of Regioselectivity: At this stage, the ring has three substituents: -OH, -NH₂, and -SO₃H.
 - The -OH and -NH₂ groups remain strong activating, ortho-, para-directors.
 - The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The position C5 is ortho to the powerful hydroxyl group and meta to the sulfonic acid group. The combined directing effects strongly favor the introduction of the nitro group at the C5 position, leading to the desired product, **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**. Temperature control is critical to prevent unwanted side reactions or over-nitration.^[4]

Detailed Experimental Protocol

This protocol is based on established methods and provides a reliable pathway to the target compound.^{[4][9]}

Materials and Reagents

Chemical	CAS No.	Formula	Purity/Concentration	Supplier
o-Aminophenol	95-55-6	C ₆ H ₇ NO	≥99%	Sigma-Aldrich
Concentrated Sulfuric Acid	7664-93-9	H ₂ SO ₄	95-98%	Fisher Scientific
Concentrated Nitric Acid	7697-37-2	HNO ₃	68-70%	J.T. Baker
Ice	N/A	H ₂ O	N/A	N/A
Deionized Water	N/A	H ₂ O	N/A	N/A

Equipment

- 500 mL three-necked round-bottom flask
- Mechanical stirrer with a glass stirring rod and paddle
- Thermometer (-20°C to 150°C)
- Dropping funnel
- Ice-water bath
- Heating mantle
- Büchner funnel and vacuum flask
- pH meter or pH paper
- Standard laboratory glassware

Synthetic Procedure

This synthesis is performed as a "one-pot" reaction without the isolation of the intermediate.

Part A: Sulfonation of o-Aminophenol

- Equip the 500 mL three-necked flask with the mechanical stirrer, thermometer, and a gas outlet.
- Carefully charge 110 g of concentrated sulfuric acid (98%) into the flask and cool the flask in an ice-water bath to 10-15°C.
- While stirring, slowly add 54.5 g (0.5 mol) of o-aminophenol in small portions over 30-45 minutes. Ensure the temperature does not exceed 35°C.
- After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-120°C.

- Maintain this temperature for 4-5 hours, stirring continuously. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the resulting dark, viscous solution of 2-aminophenol-4-sulfonic acid to 0-5°C using an ice-salt bath. The intermediate is not isolated and is used directly in the next step.

Part B: Nitration of 2-Aminophenol-4-sulfonic acid

- Prepare a nitrating mixture by carefully and slowly adding 35 g of concentrated nitric acid (70%) to 50 g of concentrated sulfuric acid (98%) in a separate beaker, keeping the mixture cooled in an ice bath.
- Maintain the temperature of the 2-aminophenol-4-sulfonic acid solution at 0-5°C.
- Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the reaction flask over 2-3 hours. Crucial: The internal temperature must be rigorously maintained between 0°C and 10°C throughout the addition to prevent side reactions.^[4] A preferred range is 0-5°C.
- After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Isolation

- Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will cause the product to precipitate.
- Allow the slurry to stand for 1-2 hours to complete precipitation.
- Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (pH ~6-7) to remove residual acids.
- Dry the resulting khaki-colored powder in a vacuum oven at 60-70°C to a constant weight.

The final product is **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid**.

Process Optimization and Expected Outcomes

Several parameters are critical for achieving high yield and purity.

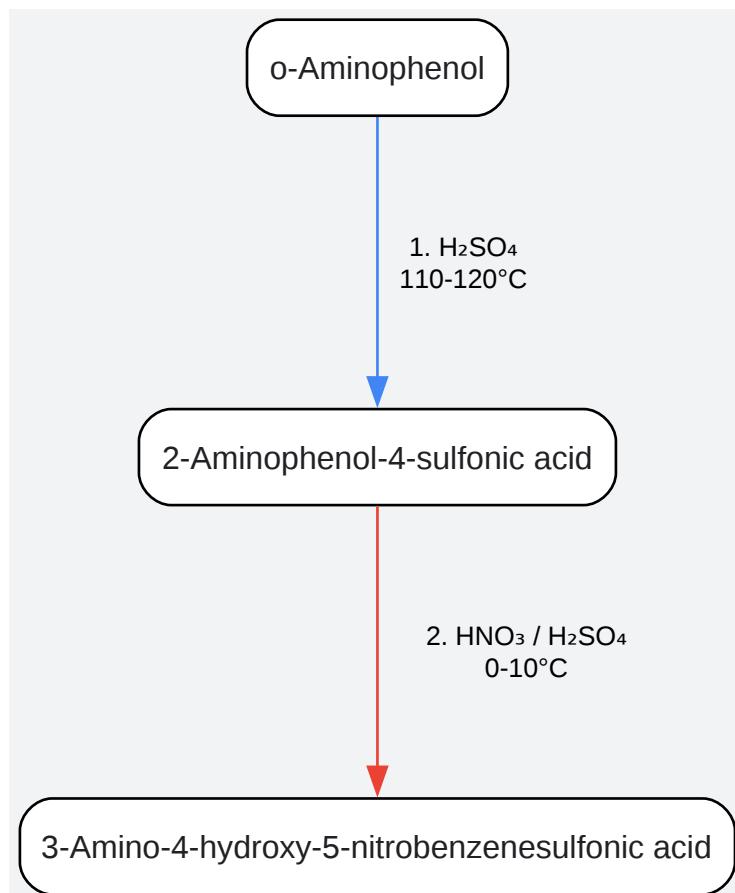
Parameter	Optimal Range	Rationale / Notes
Sulfonation Temperature	110-120°C	Ensures complete sulfonation. Lower temperatures lead to incomplete reaction, while higher temperatures can cause degradation.
Nitration Temperature	0-10°C ^[4]	Most critical parameter. Higher temperatures can lead to the formation of dinitro-isomers and oxidative degradation, significantly reducing yield and purity.
Reactant Ratio (Nitration)	Slight molar excess of HNO ₃	Ensures complete conversion of the sulfonated intermediate. A large excess should be avoided.
Addition Rate (Nitration)	Slow, dropwise (2-3 hours)	Allows for effective heat dissipation and maintains strict temperature control.

- Expected Yield: 85-95% (based on o-aminophenol).^[4]
- Appearance: Khaki or light brown powder.^[4]
- Purity: ≥98% (as determined by HPLC and diazonium titration).^[4]

Visualization of Synthesis and Workflow

Overall Synthetic Pathway

The following diagram illustrates the two-step chemical transformation.

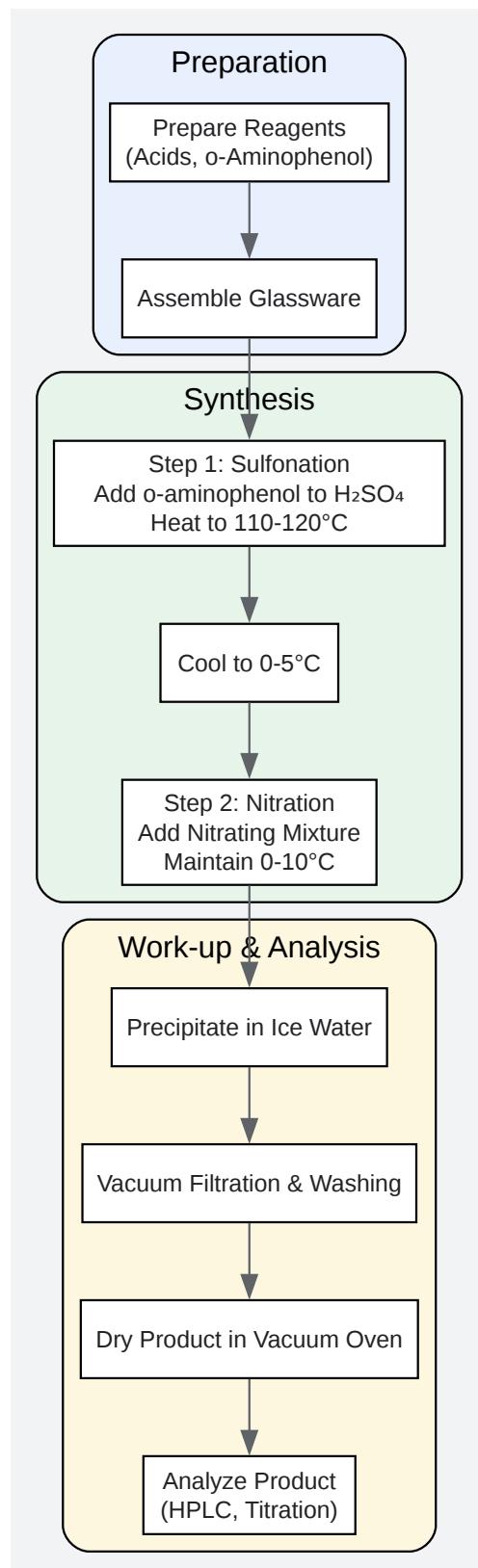


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Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

This flowchart outlines the key operational steps in the laboratory.



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Caption: Step-by-step laboratory workflow for the synthesis.

Safety, Handling, and Waste Management

Working with concentrated acids and aromatic amines requires strict adherence to safety protocols.

Hazard Identification

Substance	Hazards
o-Aminophenol	Harmful if swallowed or inhaled. Suspected of causing genetic defects. [10] Toxic to lungs and brain with prolonged exposure. [11] Skin irritant. [11]
Conc. Sulfuric Acid	Highly corrosive. Causes severe skin burns and eye damage. [12] Violent reaction with water. [12] Strong dehydrating agent.
Conc. Nitric Acid	Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. [13] Emits toxic nitrogen oxide fumes. [13]

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling concentrated acids.[\[13\]](#)
- Hand Protection: Heavy-duty, acid-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[\[13\]](#)
- Body Protection: An acid-resistant lab coat or apron. A full chemical suit may be required for large-scale operations.[\[12\]](#)
- Respiratory Protection: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic vapors and mists.[\[12\]](#)[\[14\]](#)

Emergency Procedures

- Acid Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate.[\[15\]](#)
Confine the spill area and prevent it from spreading.[\[12\]](#)

- Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
- Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]

Waste Disposal

All chemical waste, including acidic filtrates and residual reactants, must be neutralized and disposed of in accordance with local, state, and federal regulations. Do not pour acidic waste directly down the drain.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

- High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying any residual starting materials or side products. A purity of $\geq 98\%$ is expected.[4]
- Diazonium Titration: A chemical titration method used to determine the percentage of the primary aromatic amine, providing a measure of chemical content. A content of $\geq 98\%$ is expected.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the molecular structure of the product by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
- UV-Vis Spectroscopy: Can be used to study the electronic transitions of the molecule and may be useful for quantitative analysis.[16][17]

Conclusion

The synthesis of **3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid** from o-aminophenol via a sequential sulfonation and nitration is an efficient, high-yield, and industrially relevant process. Success hinges on a solid understanding of electrophilic aromatic substitution principles and meticulous control over key reaction parameters, particularly the temperature during the

nitration step. By following the detailed protocol and adhering to the stringent safety guidelines outlined in this document, researchers and scientists can reliably and safely produce this valuable dyestuff intermediate for further application and development.

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- To cite this document: BenchChem. [synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid from o-aminophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274320#synthesis-of-3-amino-4-hydroxy-5-nitrobenzenesulfonic-acid-from-o-aminophenol>

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